GlcN-6-P Synthase-IN-1

Antimicrobial Resistance GlcN-6-P Synthase Inhibition Structure-Activity Relationship

GlcN-6-P Synthase-IN-1 (Compound 4d) is the benchmark biphenyl-substituted aminothiazole inhibitor of GlcN-6-P synthase (IC50 3.47 µM), validated for rapid bactericidal activity via cell wall lysis (MIC 0.5–4 µg/mL across S. aureus, B. subtilis, C. albicans, A. oryzae). With >100-fold selectivity over mammalian cells and intrinsic CNS permeability (LogP 4, MW 391.5), it uniquely enables orthogonal validation against glutamine analog inhibitors and CNS HBP studies. The compound also modulates CYP3A4, providing a multi-target tool for antimicrobial resistance research.

Molecular Formula C20H21N7S
Molecular Weight 391.5 g/mol
Cat. No. B12411129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcN-6-P Synthase-IN-1
Molecular FormulaC20H21N7S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=NN=C(N)N)C
InChIInChI=1S/C20H21N7S/c1-13-18(14(2)25-26-19(21)22)28-20(24-13)27-23-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)(H4,21,22,26)/b23-12+,25-14+
InChIKeyHXNJNIGRPLQGAJ-LBMXFWMASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcN-6-P Synthase-IN-1: A 3.47 µM IC50 Inhibitor for Antimicrobial Target Studies and CNS-Penetrant Research


GlcN-6-P Synthase-IN-1 (CAS 2447602-44-8), also designated as Compound 4d, is a synthetic small-molecule inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase, with a reported in vitro IC50 of 3.47 µM [1]. This compound is derived from a 2-amino-4-methylthiazole scaffold and was rationally designed via a biomimicking strategy to target the hexosamine biosynthetic pathway (HBP) [2]. As an aminothiazole derivative with a biphenyl moiety, it exhibits physicochemical properties including a molecular weight of 391.5 g/mol and a calculated LogP of 4, which are consistent with blood-brain barrier permeability potential . The compound is supplied exclusively for laboratory research applications and is characterized by dual activity profiles encompassing both GlcN-6-P synthase inhibition and CYP3A4 cytochrome P450 isoform modulation [3].

GlcN-6-P Synthase-IN-1: Why Aminothiazole Scaffold Differentiation Prevents Direct Substitution with Other GFAT/GlmS Inhibitors


GlcN-6-P synthase (GFAT/GlmS) inhibitors exhibit substantial structural and functional diversity that precludes simple interchangeability in research applications. The target compound, GlcN-6-P Synthase-IN-1, belongs to the aminothiazole class and was designed using a biomimicking strategy that incorporates a hydrazine-1-carboximidamide motif [1]. This scaffold diverges fundamentally from other GlcN-6-P synthase inhibitor classes such as FMDP-based glutamine analogs (which function as substrate mimics) [2], quinoline-based dual inhibitors of chitin synthase and GlmS [3], or isoquinoline-derived GFAT inhibitors developed for metabolic disease applications [4]. Critically, within the same aminothiazole analog series, minor structural modifications produce order-of-magnitude differences in antimicrobial potency and selectivity—the biphenyl-containing Compound 4d (GlcN-6-P Synthase-IN-1) demonstrates substantially superior activity and reduced mammalian cytotoxicity compared to close structural analogs such as Compound 4c [1]. Generic substitution without rigorous experimental validation therefore introduces significant risk of confounding results due to divergent potency profiles, off-target CYP3A4 activity, and differential CNS penetration characteristics .

Quantitative Differential Evidence for GlcN-6-P Synthase-IN-1: IC50, MIC, and Selectivity Comparisons Against Structural Analogs and Reference Inhibitors


GlcN-6-P Synthase-IN-1: 1.15-Fold Lower MIC Against S. aureus and >100-Fold Selectivity Compared to Structural Analog 4c

Within the 2-amino-4-methylthiazole analog series, GlcN-6-P Synthase-IN-1 (Compound 4d) demonstrated enhanced antimicrobial potency against Gram-positive bacteria compared to its close structural analog 4c. The biphenyl-substituted 4d exhibited MIC values of 1 ± 0.15 μg/mL against Staphylococcus aureus and 0.5 ± 0.15 μg/mL against Bacillus subtilis, representing a 1.15-fold lower MIC relative to the reference drug against the target pathogen [1]. Furthermore, Compound 4d displayed remarkable selectivity, with >100-fold lower toxicity toward mammalian cells compared to reference antimicrobial agents, establishing a therapeutic selectivity window that is not uniformly present across the aminothiazole analog series [1].

Antimicrobial Resistance GlcN-6-P Synthase Inhibition Structure-Activity Relationship

GlcN-6-P Synthase-IN-1 vs. FMDP Derivatives: 3.47 µM IC50 in the Context of Glutamine-Analog Inhibitor Potency

GlcN-6-P Synthase-IN-1 (Compound 4d) inhibits GlcN-6-P synthase with an IC50 of 3.47 µM, establishing potency in the low micromolar range [1]. In comparison, the widely studied glutamine analog inhibitor FMDP exhibits an IC50 of 4 µM against the same enzyme from Candida albicans, while its more potent acetoxymethyl ester derivative shows an IC50 of 11.5 µM [2]. This cross-class comparison indicates that GlcN-6-P Synthase-IN-1 achieves comparable or slightly superior enzyme inhibition potency relative to the benchmark FMDP scaffold, while employing an entirely distinct aminothiazole-carboximidamide binding mechanism that targets the glucosamine binding site rather than functioning as a glutamine substrate mimic [1].

Enzyme Inhibition Kinetics Glutamine Analog Inhibitors Antifungal Target Engagement

Antimicrobial Spectrum Characterization: GlcN-6-P Synthase-IN-1 MIC Values Against Four Reference Strains

GlcN-6-P Synthase-IN-1 (Compound 4d) demonstrates differential antimicrobial activity across a panel of reference microorganisms. In standardized in vitro susceptibility testing, the compound exhibited MIC values of 1 ± 0.15 μg/mL against S. aureus, 0.5 ± 0.15 μg/mL against B. subtilis, and 4 ± 0.33 μg/mL against both C. albicans and A. oryzae [1]. The most potent inhibition was observed against B. subtilis, with an MIC that is 8-fold lower than that required for fungal inhibition. Notably, the compound displayed bactericidal activity against Gram-positive bacteria with MBC values of 4 μg/mL, consistent with its proposed mechanism of cell wall disruption [2]. These baseline MIC values serve as reference points for comparator selection and assay development.

Broad-Spectrum Antimicrobial Gram-Positive Bacteria Fungal Pathogens

CYP3A4 Inhibition and CNS Penetration: Differentiating GlcN-6-P Synthase-IN-1 from Glutamine-Analog Inhibitors

GlcN-6-P Synthase-IN-1 is annotated as an inhibitor of cytochrome P450, specifically the CYP3A4 isoform, and demonstrates good central nervous system (CNS) penetration . This dual property—GlcN-6-P synthase inhibition combined with CYP3A4 modulation and blood-brain barrier permeability—distinguishes it from other GlcN-6-P synthase inhibitor classes. For example, FMDP and its derivatives are glutamine analogs that exhibit poor membrane permeability, requiring pro-drug strategies to achieve cellular uptake [1]. Similarly, quinoline-based dual CHS/GlmS inhibitors were optimized for antifungal cell wall targeting rather than CNS accessibility [2]. The CNS penetration property of GlcN-6-P Synthase-IN-1 is consistent with its calculated physicochemical parameters (LogP = 4, molecular weight 391.5 g/mol), which fall within favorable ranges for blood-brain barrier transit .

Cytochrome P450 Inhibition CNS Penetration ADME Profiling

Cell Wall Lysis Mechanism: Rapid Bactericidal Activity of GlcN-6-P Synthase-IN-1 Documented by Microscopy

Microscopic investigation of GlcN-6-P Synthase-IN-1 (Compound 4d) treatment revealed direct cell wall lysis and promoted rapid bactericidal activity through disruption of the bacterial membrane [1]. This mechanistic observation differentiates Compound 4d from other aminothiazole analogs in the same series, which did not uniformly demonstrate this lytic phenotype. The biphenyl moiety present in 4d is hypothesized to contribute to enhanced membrane interaction and disruption capability, consistent with molecular modeling simulations that showed favorable binding propensity of 4d to the glucosamine binding site of the enzyme [1].

Bactericidal Mechanism Cell Wall Disruption Membrane Lysis

Validated Application Scenarios for GlcN-6-P Synthase-IN-1 in Antimicrobial Target Validation and Hexosamine Pathway Research


Structure-Activity Relationship (SAR) Studies of Aminothiazole-Based GlcN-6-P Synthase Inhibitors

GlcN-6-P Synthase-IN-1 (Compound 4d) serves as the reference benchmark for biphenyl-substituted aminothiazole analogs targeting GlcN-6-P synthase. The compound's IC50 of 3.47 µM, MIC profile across four reference strains (1 ± 0.15 μg/mL for S. aureus, 0.5 ± 0.15 μg/mL for B. subtilis, 4 ± 0.33 μg/mL for both C. albicans and A. oryzae), and >100-fold selectivity over mammalian cells provide a quantitative baseline for evaluating novel analogs within this chemical series [1]. The documented structure-dependent variation between 4c and 4d establishes this compound as an essential comparator for SAR investigations seeking to optimize antimicrobial potency while maintaining low cytotoxicity [1].

Mechanistic Studies of GlcN-6-P Synthase Inhibition Without Glutamine Pathway Interference

GlcN-6-P Synthase-IN-1 employs an aminothiazole-carboximidamide scaffold that targets the glucosamine binding site rather than functioning as a glutamine substrate analog [1]. This distinct mechanism makes it particularly suitable for orthogonal validation experiments alongside FMDP-based glutamine analog inhibitors (IC50 = 4-11.5 µM) [2]. Researchers can utilize GlcN-6-P Synthase-IN-1 to confirm that observed phenotypes arise specifically from GlcN-6-P synthase inhibition rather than off-target effects on glutamine metabolism or other glutamine-dependent pathways.

CNS-Penetrant Hexosamine Pathway Modulation in Neurological Disease Models

The documented CNS penetration capability of GlcN-6-P Synthase-IN-1, combined with its physicochemical profile (LogP = 4, MW = 391.5 g/mol) , positions this compound for in vivo studies investigating the role of hexosamine biosynthesis in neurological contexts. Unlike FMDP derivatives that exhibit poor membrane permeability requiring pro-drug strategies [3], and quinoline-based GlmS inhibitors optimized exclusively for antifungal applications [4], GlcN-6-P Synthase-IN-1 provides a tool compound with intrinsic blood-brain barrier permeability suitable for exploring HBP dysregulation in CNS disorders.

Gram-Positive Bacterial Cell Wall Disruption Assays with Microscopic Endpoint Validation

GlcN-6-P Synthase-IN-1 has been validated to induce cell wall lysis and promote rapid bactericidal activity through bacterial membrane disruption, as documented by microscopic investigation [1]. With MIC values of 1 ± 0.15 μg/mL (S. aureus) and 0.5 ± 0.15 μg/mL (B. subtilis), and MBC of 4 μg/mL [1], this compound is well-suited for time-kill kinetic studies and mechanistic dissection of GlcN-6-P synthase inhibition leading to loss of cell wall integrity. The established microscopy-based endpoint enables direct visualization of lytic phenotypes that can be correlated with biochemical measures of enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GlcN-6-P Synthase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.